molecular formula C9H20N2O B2596629 4-[2-(Dimethylamino)ethyl]piperidin-4-ol CAS No. 1781791-65-8

4-[2-(Dimethylamino)ethyl]piperidin-4-ol

Cat. No.: B2596629
CAS No.: 1781791-65-8
M. Wt: 172.272
InChI Key: AENWLMMXQISTHX-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethyl]piperidin-4-ol (CAS: 1781791-65-8 ) is a high-value chemical intermediate with the molecular formula C9H20N2O and a molecular weight of 172.26 g/mol . This compound features a piperidine ring substituted with a hydroxyl group and a dimethylaminoethyl side chain, a structure that is of significant interest in medicinal chemistry and drug discovery. Its molecular framework, which incorporates both a tertiary amine and a hydroxyl group on a piperidine scaffold, makes it a versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound in the development of potential pharmaceutical candidates, including central nervous system (CNS) agents, receptor modulators, and other biologically active molecules. The structural motifs present in this compound are commonly found in compounds with diverse pharmacological activities. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All researchers handling this compound should consult relevant safety data sheets and adhere to their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11(2)8-5-9(12)3-6-10-7-4-9/h10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENWLMMXQISTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1(CCNCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781791-65-8
Record name 4-[2-(dimethylamino)ethyl]piperidin-4-ol
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Synthetic Methodologies and Reaction Pathways for 4 2 Dimethylamino Ethyl Piperidin 4 Ol

Total Synthesis Approaches to the Core Piperidin-4-ol Framework

The piperidin-4-ol scaffold is a crucial intermediate and its synthesis is a key focus in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. rsc.org Various methods have been developed for the construction of this heterocyclic ring system.

Reductive Amination Strategies for Piperidine (B6355638) Ring Formation

Reductive amination is a versatile and widely used method for the formation of piperidine rings. researchgate.net This reaction typically involves the condensation of a dicarbonyl compound, or a precursor thereof, with an amine, followed by reduction of the resulting imine or enamine intermediates in a one-pot procedure. The double reductive amination (DRA) of dicarbonyl compounds is a particularly straightforward approach to access the piperidine skeleton. chim.it

For instance, the synthesis of polyhydroxypiperidines often utilizes sugar-derived dicarbonyl substrates, which ensures the desired stereochemistry of the hydroxyl groups. chim.it A general representation of this strategy involves the reaction of a suitable diketone with an amine source, such as ammonium (B1175870) formate, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the piperidine derivative. chim.it

Table 1: Example of Reductive Amination for Piperidine Ring Synthesis

Reactants Reagents/Conditions Product Yield Reference

This methodology's versatility is enhanced by the wide availability of various amines that can serve as the nitrogen source. chim.it

Intramolecular Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization represents another major pathway to the piperidine core. These reactions involve the formation of the heterocyclic ring from a linear precursor containing both a nucleophilic amine and an electrophilic center. A variety of cyclization strategies exist, including aza-Prins, aza-Michael, and radical cyclizations. mdpi.comrsc.org

One notable approach is the gold-catalyzed intramolecular cyclization of N-homopropargyl amides. This reaction proceeds through a sequence involving the formation of a cyclic imidate, which is then chemoselectively reduced. The resulting intermediate can undergo a spontaneous rearrangement to furnish a piperidin-4-one, which can be further reduced in situ to the desired piperidin-4-ol. nih.gov This method offers high modularity and flexibility. nih.gov

Another powerful technique is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. This acid-mediated cascade reaction proceeds through the formation of an enamine and an iminium ion, which is subsequently reduced to form the piperidine ring. nih.gov

Table 2: Intramolecular Cyclization Approaches to Piperidines

Cyclization Type Key Features Reference
Gold-Catalyzed Cyclization High modularity, sequential one-pot reaction nih.gov
Aza-Prins Cyclization Highly diastereoselective for cis-4-hydroxypiperidines rsc.org

Stereoselective and Enantioselective Synthetic Routes to Piperidin-4-ol Derivatives

The stereochemical configuration of substituents on the piperidine ring is often critical for the biological activity of piperidine-containing compounds. google.com Consequently, significant research has been dedicated to the development of stereoselective and enantioselective synthetic methods. rsc.orgnih.gov

One strategy involves the use of chiral starting materials, such as β-enaminoesters derived from (R)-(−)-2-phenylglycinol, to construct chiral zwitterionic bicyclic lactams. These intermediates can then be converted through a series of steps, including desulfurization and reduction, into stereocontrolled 2-substituted-4-hydroxy piperidines. rsc.orgnih.gov

Another approach utilizes a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivities in the ring formation step. nih.gov Furthermore, enantioselective synthesis can be achieved by starting with chiral amines prepared from chiral sulfinyl imines. nih.gov Asymmetric hydrogenation catalyzed by transition metal complexes, such as those involving Rhodium(I), also represents a viable strategy for controlling stereochemistry. rsc.org

Functionalization and Derivatization Strategies at the Piperidine Nitrogen Atom

Once the piperidin-4-ol core is synthesized, the final step in producing 4-[2-(Dimethylamino)ethyl]piperidin-4-ol is the introduction of the 2-(dimethylamino)ethyl group at the piperidine nitrogen. This is typically achieved through standard N-alkylation or related reactions.

Alkylation and Acylation of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes alkylation and acylation reactions.

Alkylation is the most direct method for introducing the desired side chain. This involves reacting piperidin-4-ol with an appropriate alkylating agent, such as 2-chloro-N,N-dimethylethylamine, often in the presence of a base to neutralize the acid formed during the reaction. researchgate.netresearchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is typically carried out in a dry aprotic solvent like dimethylformamide (DMF). researchgate.net Careful control of stoichiometry is important to avoid over-alkylation, which would result in a quaternary ammonium salt. researchgate.net

Acylation involves the reaction of the piperidine nitrogen with an acylating agent like an acyl chloride or anhydride. While not a direct route to the target compound, acylation can be used to install other functional groups or as part of a multi-step sequence. For example, N-acryloyl derivatives can be synthesized by reacting a piperidone with acryloyl chloride in the presence of triethylamine. nih.gov

Formation of N-Substituted Piperidine Derivatives

The formation of the target compound, this compound, is a specific example of N-alkylation. The reaction involves the nucleophilic substitution of a leaving group on the 2-(dimethylamino)ethyl moiety by the secondary amine of the piperidin-4-ol.

A typical procedure involves stirring piperidin-4-ol with 2-chloro-N,N-dimethylethylamine in a suitable solvent. The inclusion of a base is crucial for driving the reaction to completion by scavenging the generated HCl. This direct alkylation provides an efficient route to the final product. researchgate.net

Table 3: Synthesis of this compound via N-Alkylation

Reactants Reagents/Conditions Product Reference

This straightforward functionalization highlights the utility of the piperidin-4-ol scaffold as a versatile intermediate for the synthesis of a diverse range of N-substituted derivatives. nih.gov

Introduction of the 2-(Dimethylamino)ethyl Moiety

The synthesis of this compound necessitates the strategic introduction of two key functionalities at the C4 position of the piperidine ring: a hydroxyl group and a 2-(dimethylamino)ethyl side chain. This is typically achieved by first establishing a carbonyl group at the C4 position, creating a piperidin-4-one intermediate, which then serves as a versatile electrophilic site for the introduction of the desired side chain. googleapis.com

Strategies for Carbon-Carbon Bond Formation at Position 4 of the Piperidine Ring

The formation of a carbon-carbon bond at the C4 position of the piperidine ring is a critical step in the synthesis of the target molecule. A common and effective precursor for this transformation is an N-protected piperidin-4-one. The carbonyl group at C4 activates the molecule for nucleophilic attack, enabling the formation of the required tertiary alcohol and the simultaneous introduction of the carbon-based side chain.

Several methods exist for the synthesis of the piperidin-4-one core. The Mannich condensation reaction is a classical and widely used method, involving the reaction of a ketone (like ethyl methyl ketone), an aldehyde, and an amine (such as ammonium acetate) to form the heterocyclic ring. researchgate.net Another prominent approach is the Dieckmann condensation of a diester derived from the addition of a primary amine to two moles of an alkyl acrylate, followed by hydrolysis and decarboxylation. dtic.mil

Once the N-protected piperidin-4-one is obtained, the crucial C-C bond at the C4 position can be formed through the addition of a suitable carbon nucleophile. Organometallic reagents, such as Grignard reagents or organolithium compounds, are primary candidates for this transformation. purdue.edu The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the piperidin-4-one. This reaction, followed by an aqueous workup, directly yields a tertiary alcohol at the C4 position, with the new carbon-carbon bond established between the piperidine ring and the alkyl group from the organometallic reagent. wvu.edu

For example, reacting an N-protected piperidin-4-one with an alkyl magnesium bromide (R-MgBr) results in the formation of a 4-alkyl-piperidin-4-ol derivative after quenching the intermediate magnesium alkoxide with water. wvu.edu

Integration of the Dimethylaminoethyl Side Chain

With an N-protected piperidin-4-one in hand, the 2-(dimethylamino)ethyl moiety can be integrated. A direct and efficient method for this is the use of a pre-formed organometallic reagent containing the desired side chain.

A key reagent for this step is (2-(dimethylamino)ethyl)magnesium chloride. This Grignard reagent can be prepared from 2-chloro-N,N-dimethylethanamine and magnesium turnings in a suitable ether solvent like tetrahydrofuran (B95107) (THF). The resulting nucleophile can then be added to the N-protected piperidin-4-one. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the piperidone, leading to the formation of a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate quenches the reaction and protonates the alkoxide, yielding the target this compound scaffold. The N-protecting group (e.g., benzyl (B1604629) or Boc) can then be removed in a final step if the unprotected piperidine nitrogen is desired.

An alternative, though more complex, strategy involves the Wittig reaction. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This would involve reacting the N-protected piperidin-4-one with a phosphorus ylide, such as (cyanomethylene)triphenylphosphorane, to form a 4-(cyanomethylene)piperidine. Subsequent reduction of the nitrile and the double bond, followed by N-methylation, could yield the desired side chain. However, the Grignard addition is a more convergent and direct approach to the tertiary alcohol structure.

Table 1: Comparison of Synthetic Strategies for Side Chain Integration

MethodKey Reagent(s)Intermediate(s)Key TransformationAdvantagesDisadvantages
Grignard Reaction(2-(Dimethylamino)ethyl)magnesium chloride, N-protected piperidin-4-oneMagnesium alkoxideNucleophilic addition to carbonylDirect, one-step C-C bond formation and introduction of hydroxyl group.Requires preparation of a specific, potentially sensitive Grignard reagent.
Wittig Reaction RoutePhosphorus ylide, reducing agents, methylating agent4-Alkenylpiperidine, 4-(2-aminoethyl)piperidineOlefination, reduction, N-alkylationAvoids highly reactive organometallics.Multi-step, lower overall yield, potential for side reactions.

Palladium-Catalyzed Cross-Coupling Reactions in Piperidine Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis and functionalization of piperidine rings. whiterose.ac.uk While direct formation of the this compound via these methods is not typical, they are crucial for creating a wide range of substituted piperidine precursors. rsc.org

The Negishi coupling, for instance, involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgnumberanalytics.com This method is highly effective for creating C-C bonds. A potential application in this context could involve the coupling of a piperidinylzinc reagent with an appropriate halide to build a precursor structure. whiterose.ac.uk The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, proceeds through a catalytic cycle involving three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (R'-M) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond (R-R') and regenerating the Pd(0) catalyst.

Another important method is the palladium-catalyzed α-arylation of enolates. rsc.orgrsc.org This reaction can form a C-C bond at the position alpha to a carbonyl group. For example, the enolate of an N-protected piperidin-4-one could be coupled with an aryl halide to produce a 3-aryl-piperidin-4-one, demonstrating the power of this method in functionalizing the piperidine core. nih.gov

Table 2: Overview of Palladium-Catalyzed Reactions in Piperidine Synthesis

Reaction NameCoupling PartnersBond FormedTypical Application in Piperidine SynthesisReference
Negishi CouplingOrganozinc + Organic HalideC(sp2)-C(sp3), C(sp2)-C(sp2)Diastereoselective synthesis of 2,4-disubstituted piperidines. whiterose.ac.uk
Suzuki CouplingOrganoboron + Organic HalideC(sp2)-C(sp2)Synthesis of aryl-substituted piperidines. nih.gov
Buchwald-Hartwig AminationAmine + Organic HalideC-NN-Arylation of the piperidine ring. nih.gov
α-Arylation of EnolatesKetone Enolate + Aryl HalideC-CSynthesis of α-aryl piperidinones. rsc.orgrsc.orgnih.gov

Organophotoredox-Catalyzed Annulation Reactions for Piperidine Formation

In recent years, organophotoredox catalysis has emerged as a powerful strategy for the synthesis of complex organic molecules under mild conditions. This approach utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. researchgate.netnih.govlookchem.com

A general and effective method for the synthesis of saturated heterocycles, including piperidines, has been developed using a dual catalyst system comprising an iridium(III) photocatalyst and a Brønsted acid. researchgate.net This two-component annulation strategy provides access to a diverse collection of five- and six-membered saturated heterocycles from aryl alkenes and redox-active radical precursors that bear tethered nucleophiles.

The reaction mechanism is initiated by the absorption of visible light by the Ir(III) photocatalyst, which generates a long-lived, photoexcited triplet state (*Ir(III)). This excited state is a potent single-electron-transfer reagent. The catalytic cycle typically involves:

Generation of a reactive radical via a reductive proton-coupled electron transfer (PCET) from a redox-active precursor (e.g., an N-H or O-H bond).

The radical intermediate undergoes addition to an alkene.

An oxidative radical-polar crossover step occurs, leading to the formation of a carbocation.

Ring closure through the cyclization of a tethered nucleophile onto the carbocation yields the final annulated product.

This methodology allows for the rapid construction of the piperidine scaffold from simple, acyclic starting materials, demonstrating the power of photoredox catalysis in modern heterocyclic synthesis. researchgate.net

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms, transition states, and key intermediates is fundamental to optimizing existing synthetic routes and designing new ones.

Exploration of Transition States and Reaction Intermediates

Palladium-Catalyzed Cross-Coupling: The catalytic cycle of palladium-catalyzed reactions like the Negishi coupling is well-established and involves Pd(0) and Pd(II) intermediates. organic-chemistry.org Mechanistic studies, including kinetic analysis and computational modeling, have been crucial in elucidating the details of each elementary step. For the oxidative addition step, the structure of the ligand bound to the palladium center is critical in determining the reaction rate. The transmetalation step involves the formation of a bridged intermediate between the palladium and the other metal (e.g., zinc). The final reductive elimination step, which forms the desired C-C bond, is often the rate-determining step and its facility depends on the steric and electronic properties of the ligands and the organic fragments. Recent investigations into Ni-catalyzed Negishi couplings have identified various on- and off-cycle species, including the formation of nickel-zinc (B8489154) clusters and nickel(I) carboxylate complexes, highlighting the complexity of these catalytic systems. youtube.com

Organophotoredox Catalysis: The mechanism of photoredox-catalyzed annulations involves radical and cationic intermediates. researchgate.net The process is initiated by the photoexcitation of the catalyst (e.g., an Ir(III) complex) to its excited state (*Ir(III)). acs.org This excited state can be quenched either reductively or oxidatively. In the piperidine synthesis described, the excited catalyst engages in an electron transfer process with a substrate to generate a radical. Spectroscopic techniques, such as transient absorption spectroscopy, have been employed to observe these short-lived radical intermediates and electron transfer processes directly. nih.gov Following radical addition to an alkene, an oxidative single-electron transfer (SET) from the resulting radical to an oxidant generates a key carbocationic intermediate. The final cyclization is a polar step involving the attack of a tethered nucleophile. The diastereoselectivity of such reactions is often determined in this final ring-closing step or through a subsequent epimerization process, which can also be photocatalyzed, leading to the thermodynamically most stable product. nih.gov

Kinetic Studies of Piperidine-Forming Reactions

The formation of the piperidine ring is a fundamental process in organic synthesis, and understanding the kinetics of these reactions is crucial for optimizing reaction conditions and achieving desired product yields and stereoselectivity. Kinetic studies of piperidine-forming reactions encompass a variety of methodologies, including multi-component reactions and intramolecular cyclizations. These studies provide insight into reaction mechanisms, the influence of catalysts and reaction conditions, and the factors that govern the rate of ring closure.

Detailed kinetic investigations into the synthesis of highly substituted piperidines have been conducted using techniques such as UV-vis spectrophotometry to monitor the progress of the reaction over time. nih.goveurekaselect.com Such studies are essential for determining reaction orders, rate constants, and the thermodynamic parameters of the cyclization process.

The table below summarizes the effect of catalyst concentration on the observed rate constant for a representative piperidine-forming reaction.

Catalyst Concentration (mol/L)Observed Rate Constant (k_obs) (s⁻¹)
0.020.00015
0.040.00031
0.060.00047
0.080.00062
0.100.00078

This table presents hypothetical data based on the trends described in the literature for illustrative purposes.

Furthermore, the stereochemical outcome of piperidine-forming reactions can be dictated by whether the reaction is under kinetic or thermodynamic control. nih.gov In the synthesis of 3,4-disubstituted piperidines through carbonyl ene and Prins cyclizations, the choice of catalyst and reaction temperature can switch the reaction between these two regimes. nih.gov Lewis acid catalysis at low temperatures often leads to the kinetically favored cis-piperidine, which can then isomerize to the more thermodynamically stable trans-piperidine upon warming. nih.gov In contrast, Prins cyclization catalyzed by a Brønsted acid like concentrated hydrochloric acid can yield the cis-piperidines with high diastereoselectivity under kinetic control. nih.gov

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that these cyclizations can proceed through mechanisms with significant carbocationic character. nih.gov The relative stability of the intermediate carbocations can influence the product distribution. DFT calculations of transition state energies have also been employed to rationalize the preference for the formation of the cis-piperidine product under concerted mechanisms. nih.gov

Kinetic isotope effect (KIE) studies have also been instrumental in elucidating the mechanisms of piperidine-forming reactions, particularly in C-H amination processes. acs.org In the copper-catalyzed intramolecular C-H amination to form piperidines, a primary KIE value (kH/kD) of 4.2 was observed, indicating that the C-H bond cleavage is the turnover-limiting step in the catalytic cycle. acs.org

The following table presents kinetic isotope effect data for a copper-catalyzed piperidine formation.

Experiment TypeSubstratesKinetic Isotope Effect (kH/kD)
Intramolecular CompetitionN-fluoro-sulfonamide vs. deuterated analogue4.2
Intermolecular CompetitionN-fluoro-sulfonamide and deuterated analogue1.4

Data sourced from mechanistic studies on copper-catalyzed intramolecular C-H amination. acs.org

Advanced Structural Characterization and Conformational Analysis of 4 2 Dimethylamino Ethyl Piperidin 4 Ol

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques provide invaluable information regarding the connectivity, functional groups, and dynamic behavior of molecules in solution.

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic compounds. mdpi.com The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the 4-[2-(Dimethylamino)ethyl]piperidin-4-ol molecule and offers insights into its preferred conformation in solution.

The piperidine (B6355638) ring is known to adopt a stable chair conformation to minimize torsional and steric strain. researchgate.net In this compound, the C4 carbon is substituted with both a hydroxyl group and a 2-(dimethylamino)ethyl group. This leads to a dynamic equilibrium between two chair conformers. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in determining the spatial proximity of protons and thus assigning the axial or equatorial preference of the C4 substituents.

¹H NMR Spectral Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments within the molecule. The dimethylamino protons are anticipated to appear as a sharp singlet, reflecting the rapid rotation around the C-N bonds. smolecule.com The protons of the ethyl linker and the piperidine ring would present as more complex multiplets, with their chemical shifts and coupling constants being highly sensitive to the ring's conformation.

¹³C NMR Spectral Analysis: The carbon NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and local electronic environment. The quaternary C4 carbon, bonded to an oxygen atom, is expected to resonate significantly downfield.

The following table summarizes the predicted chemical shifts based on analyses of similar piperidine-containing structures. researchgate.netsmolecule.comchemicalbook.com

AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
N(CH₃)₂~2.2 (singlet, 6H)~45
-CH₂-N(CH₃)₂~2.4 (multiplet, 2H)~60
-C(OH)-CH₂-~1.7 (multiplet, 2H)~38
Piperidine C2-H, C6-H~2.8-3.1 (multiplet, 4H)~48
Piperidine C3-H, C5-H~1.5-1.7 (multiplet, 4H)~33
Piperidine C4-OHVariable, broad~71 (Quaternary C4)
Piperidine N1-HVariable, broadN/A

Note: Data are predictive and based on spectral analyses of analogous compounds.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. thermofisher.com These methods are particularly effective for analyzing intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by features characteristic of its alcohol and amine groups. A prominent, broad absorption band in the 3600–3200 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from extensive intermolecular hydrogen bonding. researchgate.net A sharper, less intense peak corresponding to the N-H stretch of the secondary amine in the piperidine ring may appear in the same region, sometimes overlapping with the O-H band. researchgate.net The 3000–2850 cm⁻¹ region will feature multiple sharp peaks due to the aliphatic C-H stretching of the methyl, ethyl, and piperidine ring methylene (B1212753) groups. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals from C-N stretching, C-O stretching, and various bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information, as molecular vibrations that are weak in IR may be strong in Raman, and vice versa. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C skeletal vibrations of the piperidine ring and the ethyl chain would be clearly observable. Analysis of the O-H and N-H stretching regions can also provide insights into the hydrogen-bonding environment.

The table below details the expected key vibrational frequencies.

Vibrational ModeTechniqueExpected Frequency (cm⁻¹)Notes
O-H StretchFT-IR3600–3200Broad, indicates strong hydrogen bonding researchgate.net
N-H StretchFT-IR3500–3300Medium, may overlap with O-H stretch researchgate.net
C-H Stretch (aliphatic)FT-IR, Raman3000–2850Multiple sharp peaks
N-H BendFT-IR1600–1500Medium intensity
C-O StretchFT-IR1200–1000Strong intensity
C-N StretchFT-IR, Raman1200–1000Medium to strong intensity

High-resolution mass spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov It also reveals characteristic fragmentation patterns upon ionization, which helps in structural confirmation. nih.gov

For this compound, with a molecular formula of C₉H₂₀N₂O, the calculated monoisotopic mass is 172.15756 Da. uni.lu HRMS analysis would be expected to confirm this value with high precision (typically within 5 ppm).

The electron ionization (EI) mass spectrum is likely to show a low-intensity or absent molecular ion peak (M⁺˙ at m/z 172) due to the molecule's susceptibility to fragmentation, a common feature for aliphatic amines and alcohols. smolecule.comlibretexts.org The fragmentation pattern provides a roadmap of the molecule's structure. Key expected fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation route for amines. libretexts.org The most likely alpha-cleavage would involve the loss of a propyl-piperidine radical to form the highly stable N,N-dimethyl-ethen-1-amine iminium cation at m/z 58 . This fragment is often the base peak in the spectrum of molecules containing a dimethylaminoethyl moiety.

Loss of Water: The presence of a tertiary alcohol facilitates the elimination of a water molecule, which would result in a fragment ion peak at [M-H₂O]⁺˙ (m/z 154). libretexts.org

Ring Fragmentation: The piperidine ring can undergo various cleavages, leading to a series of lower-mass fragments.

The following table lists the predicted significant ions in the mass spectrum. uni.lu

m/zIon FormulaIdentity
173.165[C₉H₂₁N₂O]⁺[M+H]⁺
172.158[C₉H₂₀N₂O]⁺˙Molecular Ion (M⁺˙)
155.155[C₉H₁₉N₂]⁺[M+H-H₂O]⁺
58.065[C₃H₈N]⁺[CH₂=N(CH₃)₂]⁺

Note: m/z values are for the monoisotopic species. [M+H]⁺ and [M+H-H₂O]⁺ are common in soft ionization techniques like ESI.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods reveal the molecular structure in solution, X-ray crystallography provides an exact determination of the atomic arrangement in the solid state, including bond lengths, bond angles, and torsional angles.

A search of crystallographic databases indicates that the specific crystal structure of the free base, this compound, has not been publicly reported. However, analysis of closely related structures, such as other substituted piperidin-4-ols, allows for a robust prediction of its solid-state conformation. researchgate.netrsc.org

It is expected that the piperidine ring would adopt a chair conformation, as this is the most energetically favorable arrangement. researchgate.net The two bulky substituents on the C4 carbon—the hydroxyl and the dimethylaminoethyl groups—would arrange themselves to minimize steric hindrance. The formation of salts with various acids (e.g., hydrochloride, oxalate) could lead to different crystal packing arrangements and potentially favor different conformers due to the influence of the counter-ion and the protonation of one or more of the nitrogen atoms.

The crystal packing of this compound would be primarily dictated by a network of intermolecular hydrogen bonds. rsc.org The molecule possesses three key sites for hydrogen bonding:

Hydroxyl group (-OH): An excellent hydrogen bond donor.

Piperidine amine (-NH-): A hydrogen bond donor.

Nitrogen Atoms: The piperidine nitrogen, the dimethylamino nitrogen, and the hydroxyl oxygen are all potential hydrogen bond acceptors.

This combination of donors and acceptors would facilitate the formation of a complex and stable three-dimensional supramolecular network. It is probable that strong O-H···N or N-H···O interactions would link molecules into chains or sheets. researchgate.net These, in turn, would be held together by weaker C-H···N or C-H···O interactions and van der Waals forces to build the full crystal lattice.

Given the absence of aromatic rings in the free base, π-π stacking interactions are not a factor in its crystal packing. However, in the crystal structure of a salt with an aromatic counter-ion, these interactions could play a significant role in stabilizing the packing arrangement.

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen Bond-OHN (piperidine), N (dimethylamino), OPrimary interaction, formation of chains/sheets researchgate.netrsc.org
Hydrogen Bond-NH (piperidine)O (hydroxyl), N (dimethylamino)Contributes to the 3D network
Van der WaalsAliphatic C-H groupsN/AGeneral packing stabilization

Polymorphism and Crystallinity Studies of this compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical science and material science. Different polymorphs of a compound can exhibit varying physical properties, including solubility, melting point, and stability.

Currently, there are no specific studies in the public domain that detail the polymorphism or provide an in-depth analysis of the crystallinity of this compound. Research on similar piperidine derivatives often reveals that the piperidine ring can adopt various conformations, such as a chair or boat form, which can influence the crystal packing. For instance, studies on other 4-hydroxypiperidine (B117109) derivatives have identified different crystalline forms stabilized by networks of hydrogen bonds involving the hydroxyl group and the piperidine nitrogen.

A comprehensive investigation into the polymorphism of this compound would involve techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction. Such studies would be essential to identify and characterize any existing polymorphs, which is crucial for ensuring the consistency and performance of the material in any potential applications.

Table 1: Hypothetical Crystallographic Data for a Polymorphic Form of this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)9.8
c (Å)12.1
β (°)105.2
Volume (ų)1195.4
Z4
Calculated Density (g/cm³)1.15

Note: The data in this table is hypothetical and serves as an example of what might be determined through single-crystal X-ray diffraction studies. Actual experimental data is not currently available.

Chiroptical Properties and Enantiomeric Purity Analysis (if applicable)

The molecule this compound does not possess a chiral center. The carbon atom at the 4-position of the piperidine ring, which is bonded to the hydroxyl group and the ethyl-dimethylamino group, is not bonded to four different substituents. Therefore, the molecule is achiral and does not exhibit enantiomeric forms.

Consequently, chiroptical properties, such as optical rotation, which arise from the differential interaction of a chiral molecule with left- and right-circularly polarized light, are not applicable to this compound. Similarly, enantiomeric purity analysis, which is the quantitative determination of the excess of one enantiomer in a mixture, is not relevant for an achiral compound.

Should a derivative of this compound be synthesized that introduces a chiral center, for example, by substitution at one of the other carbon atoms in the piperidine ring, then chiroptical studies and enantiomeric purity analysis would become pertinent.

Computational Chemistry and Theoretical Modeling of 4 2 Dimethylamino Ethyl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior and geometry of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. For 4-[2-(Dimethylamino)ethyl]piperidin-4-ol, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Such calculations would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. The optimization would reveal the preferred spatial orientation of the piperidine (B6355638) ring (likely a chair conformation), the positioning of the hydroxyl group (axial vs. equatorial), and the conformation of the dimethylaminoethyl side chain.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Chair Conformation) Calculated via DFT. This table is illustrative and represents typical data obtained from such calculations.

ParameterAtom ConnectionCalculated Value
Bond Lengths (Å)
C-O (hydroxyl)1.425
C-N (piperidine)1.470
C-C (piperidine)1.535
C-N (side chain)1.468
Bond Angles (°)
C-N-C (piperidine)112.5
C-C-O (hydroxyl)109.8
C-N-C (dimethylamino)111.9
Dihedral Angles (°)
C-N-C-C (piperidine ring)-55.8
N-C-C-C (piperidine ring)54.9

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO would likely be localized on the nitrogen atoms and the hydroxyl oxygen, as these are the most electron-rich regions. The LUMO would be distributed across the carbon skeleton. The energy gap would provide insights into the molecule's susceptibility to electronic excitation and its potential to engage in chemical reactions. From these energies, various reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated to quantify its reactive nature.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors. This table is for illustrative purposes.

ParameterSymbolValue (eV)Formula
HOMO EnergyEHOMO-6.5-
LUMO EnergyELUMO-0.8-
Energy GapΔE5.7ELUMO - EHOMO
Ionization PotentialI6.5-EHOMO
Electron AffinityA0.8-ELUMO
Chemical Hardnessη2.85(I - A) / 2
Electronegativityχ3.65(I + A) / 2
Electrophilicity Indexω2.34χ² / (2η)

The Molecular Electrostatic Potential Surface (MESP) is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack).

In this compound, the MESP would show strong negative potential around the hydroxyl oxygen and the two nitrogen atoms due to the presence of lone pairs of electrons. These sites represent the primary centers for hydrogen bonding and protonation. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a potential hydrogen bond donor.

Quantum chemical calculations can accurately predict spectroscopic parameters. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are invaluable for confirming the molecular structure by comparing them with experimental data. Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. These theoretical spectra help in the assignment of experimental spectral bands to specific molecular vibrations, such as O-H stretching, N-H stretching (if protonated), and C-N stretching.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm). This table is illustrative and assumes Tetramethylsilane (TMS) as a reference.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (hydroxyl-bearing)70.269.5
C (piperidine, adjacent to N)52.551.8
C (piperidine, beta to N)35.134.6
C (ethyl, adjacent to piperidine)40.840.1
C (ethyl, adjacent to N(CH₃)₂)58.357.7
C (methyl)45.945.2

Molecular Dynamics (MD) Simulations

While quantum calculations describe the static nature of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like this compound, MD simulations can explore its conformational landscape in different environments, such as in the gas phase or in a solvent like water. These simulations reveal how the molecule folds and flexes, the stability of different conformers (e.g., chair vs. boat conformations of the piperidine ring), and the orientation of the side chain. nih.gov Studies on similar aminoethyl-substituted piperidines have used MD simulations to understand how different conformations influence interactions with biological targets. d-nb.info By simulating the molecule in water, one can also study its hydration shell and how solvent interactions influence its preferred shape and dynamics.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of this compound are significantly influenced by its solvent environment. The piperidine ring typically adopts a low-energy chair conformation. However, the presence of substituents—in this case, the axial hydroxyl group and the equatorial 2-(dimethylamino)ethyl group at the C4 position—and the nature of the solvent can modulate conformational preferences and stability.

Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model these effects. researchgate.netelixirpublishers.com Solvation can be modeled implicitly, treating the solvent as a continuous medium (e.g., using COSMO or SMD models), or explicitly, by simulating individual solvent molecules surrounding the solute. researchgate.net

In polar protic solvents (e.g., water):

Hydrogen Bonding: The tertiary alcohol and the two tertiary amine nitrogens can act as hydrogen bond acceptors, while the alcohol can also be a hydrogen bond donor. These interactions with solvent molecules can stabilize specific conformations. MD simulations on similar systems reveal the importance of hydrogen bonding in dictating the orientation of functional groups. researchgate.net

Conformational Stability: Polar solvents can stabilize conformers with a larger dipole moment. For fluorinated piperidines, solvent polarity has been shown to play a major role in stabilizing unusual conformers, a principle that applies here as well. researchgate.net The equilibrium between the chair and higher-energy twist-boat conformations can be shifted by strong solute-solvent interactions. nih.gov

In nonpolar aprotic solvents (e.g., cyclohexane):

Intramolecular Interactions: In the absence of strong interactions with the solvent, intramolecular hydrogen bonding may occur between the hydroxyl group and the nitrogen atoms of the side chain or the piperidine ring. This can lock the molecule into a more rigid conformation.

Steric Effects: Steric hindrance between the bulky side chain and the piperidine ring will be a dominant factor in determining the most stable conformation, likely favoring the equatorial position for the side chain to minimize 1,3-diaxial interactions. nih.gov

The dynamic behavior, such as ring inversion and side-chain rotation, can be studied using MD simulations, which provide insight into the flexibility of the molecule and the timescales of conformational changes in different solvent environments.

Table 1: Predicted Solvent Influence on Key Conformational Features of this compound This table is illustrative, based on established principles for piperidine derivatives.

Feature Polar Protic Solvent (e.g., Water) Nonpolar Aprotic Solvent (e.g., Hexane)
Piperidine Ring Conformation Predominantly Chair Predominantly Chair
Side Chain Position Equatorial (favored) Equatorial (strongly favored)
Key Interactions Strong intermolecular H-bonding with solvent Potential for intramolecular H-bonding
Molecular Flexibility Higher flexibility due to dynamic solvent interactions More restricted due to intramolecular forces

Prediction of Physicochemical Parameters via Computational Methods

Computational tools are widely used to predict key physicochemical properties like pKa and the logarithm of the partition coefficient (LogP), which are crucial for understanding the behavior of a molecule.

pKa Values: The compound this compound has two basic centers: the piperidine ring nitrogen and the side-chain dimethylamino nitrogen. Their pKa values can be predicted using several computational approaches:

Empirical Methods: Software like ACD/Labs and ChemAxon use large databases of experimental values and apply corrections based on the molecule's structural fragments. These methods are fast and often provide good accuracy for common scaffolds.

Quantum Mechanical Methods: These methods calculate the energetics of the protonation/deprotonation reaction. The pKa is derived from the Gibbs free energy change of the reaction, often using a thermodynamic cycle that involves calculations in both the gas phase and a solvated state. researchgate.netmdpi.com Studies on various amines show that substituents significantly influence pKa through inductive effects. yuntsg.comuregina.ca The electron-donating alkyl groups on both nitrogens suggest they will be significantly basic. The piperidine nitrogen is a secondary amine within a ring, while the side-chain nitrogen is a tertiary amine; their electronic environments differ, leading to distinct pKa values.

LogP/LogD: The lipophilicity of a compound is a key determinant of its pharmacokinetic properties.

LogP (Partition Coefficient): This measures the ratio of the concentration of the neutral species in octanol (B41247) versus water. It is commonly predicted using atom-based or fragment-based methods. Algorithms like AlogP and XlogP calculate LogP by summing the contributions of individual atoms or fragments. nih.gov

LogD (Distribution Coefficient): This is the partition ratio at a specific pH and is more relevant for ionizable compounds like this compound. It is calculated from the LogP and pKa values.

Table 2: Computationally Predicted Physicochemical Parameters Values are estimates from common prediction algorithms and may vary between different software.

Parameter Predicted Value Method
pKa1 (most basic) ~10.0 - 10.8 Empirical/Fragment-based
pKa2 (least basic) ~8.5 - 9.5 Empirical/Fragment-based
LogP ~1.5 - 2.2 Atom/Fragment contribution (e.g., AlogP, XlogP)
LogD (at pH 7.4) ~ -0.5 - 0.5 Calculated from LogP and pKa values

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational techniques used to correlate the chemical structure of a series of compounds with a specific activity. researchgate.net While a specific QSAR model for this compound requires a dataset of analogues with measured activity, the methodology for building such a model is well-established from numerous studies on piperidine derivatives. nih.govtandfonline.commdpi.com

Structural Descriptors: A QSAR model would be built by first calculating a variety of molecular descriptors for a series of analogues. These descriptors quantify different aspects of the molecular structure:

1D/2D Descriptors: Molecular weight, atom counts, topological indices (e.g., Kier & Hall indices). nih.gov

3D Descriptors: Molecular shape, volume, solvent-accessible surface area.

Physicochemical Descriptors: LogP, pKa, molar refractivity, dipole moment.

3D-QSAR Modeling: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a 3D representation of the structure-activity relationship. researchgate.net

CoMFA: Calculates steric and electrostatic fields around an ensemble of aligned molecules. The resulting model highlights regions where bulky groups (steric field) or charged groups (electrostatic field) are favorable or unfavorable for activity. researchgate.net

CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and interpretable model. researchgate.netnih.gov

For a hypothetical 3D-QSAR study involving analogues of this compound, the model would likely indicate the importance of the hydrogen bond donor/acceptor properties of the hydroxyl group and the basic nitrogen centers. The steric bulk and length of the side chain would also be critical descriptors. The resulting 3D contour maps would visually guide the modification of the scaffold to design more potent compounds. nih.govresearchgate.net

Ligand-Based and Structure-Based Computational Design Methodologies for Analogues

Computational design methodologies use the structure of a known ligand or a biological target to design new molecules with improved properties. This is done by focusing on the principles of molecular recognition.

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active molecules.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative ionizable groups) necessary for molecular recognition. nih.govresearchgate.net For this compound, a pharmacophore model would likely include a hydrogen bond donor/acceptor feature for the hydroxyl group, a positive ionizable feature for one or both nitrogens, and a hydrophobic feature corresponding to the piperidine ring. This model could then be used to screen virtual libraries for new, structurally diverse molecules that fit the pharmacophore.

Structure-Based Design: This powerful approach is used when the 3D structure of the target (e.g., a protein receptor or enzyme) is known. arxiv.org

Molecular Docking: Docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.govplos.org For analogues of this compound, docking would be used to visualize how the hydroxyl group forms hydrogen bonds, how the protonated nitrogen forms ionic or hydrogen bonds, and how the piperidine ring fits into hydrophobic pockets. nih.govnih.gov

De Novo Design: Algorithms can "grow" new molecules within the binding site, fragment by fragment, to create novel structures optimized for molecular recognition. The piperidine scaffold could be used as a starting fragment for such a design process. whiterose.ac.uk

These computational methods allow for the rational design of analogues by modifying the parent structure to improve interactions with a target, thereby enhancing molecular recognition without direct knowledge of biological activity. nih.govresearchgate.net

Reactivity Profiles and Mechanistic Chemical Investigations of 4 2 Dimethylamino Ethyl Piperidin 4 Ol

Nucleophilic and Electrophilic Reactivity at Key Functional Groups

The presence of lone pairs of electrons on the two nitrogen atoms and the oxygen atom of the hydroxyl group endows 4-[2-(Dimethylamino)ethyl]piperidin-4-ol with significant nucleophilic character. A nucleophile is a chemical species that donates an electron pair to form a chemical bond in a reaction. Conversely, an electrophile is a species that accepts an electron pair to form a new covalent bond.

The tertiary amine of the piperidine (B6355638) ring and the dimethylamino group on the side chain are both nucleophilic centers due to the lone pair of electrons on the nitrogen atoms. These sites can readily react with electrophiles such as alkyl halides in N-alkylation reactions. The hydroxyl group also possesses nucleophilic properties and can participate in reactions like esterification or etherification under appropriate conditions.

While the heteroatoms confer nucleophilicity to the molecule, the carbon atoms attached to them exhibit electrophilic character. The carbon atoms alpha to the nitrogen atoms and the carbon bearing the hydroxyl group are susceptible to attack by strong nucleophiles, although such reactions are less common for this specific structure without prior activation.

The relative nucleophilicity of the two nitrogen atoms can be influenced by steric hindrance and the electronic environment. The piperidine nitrogen, being part of a ring, might have different steric accessibility compared to the dimethylamino group on the more flexible ethyl side chain.

Table 1: Nucleophilic and Electrophilic Centers of this compound

Functional GroupAtomCharacterPotential Reactions
Piperidine AmineNitrogenNucleophilicN-Alkylation, Acylation, Coordination to metals
Dimethylamino GroupNitrogenNucleophilicN-Alkylation, Protonation
Hydroxyl GroupOxygenNucleophilicEsterification, Etherification, O-Alkylation
Piperidine RingC2, C6ElectrophilicSusceptible to attack after N-activation
Side ChainCα to NElectrophilicSusceptible to nucleophilic attack
Hydroxyl CarbonC4ElectrophilicSusceptible to nucleophilic substitution (with activation)

Oxidation and Reduction Pathways of the Piperidine Ring and Hydroxyl Group

Oxidation:

The piperidine ring of this compound is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen. Oxidation of N-alkylpiperidines can lead to the formation of various products, including N-acyliminium ions, which are valuable synthetic intermediates. nih.gov Further oxidation can result in the formation of lactams. The specific outcome of the oxidation often depends on the oxidant used and the reaction conditions. For instance, mercuric acetate-edetic acid (EDTA) has been used for the oxidation of N-substituted piperidines. researchgate.net

The tertiary hydroxyl group at the C4 position can be oxidized to a carbonyl group, yielding the corresponding 4-piperidone (B1582916) derivative. Common oxidizing agents for secondary and tertiary alcohols can be employed for this transformation, although the conditions must be carefully chosen to avoid undesired side reactions involving the amine groups.

Reduction:

The piperidine ring is a saturated heterocycle and, as such, is generally resistant to reduction under standard catalytic hydrogenation conditions. However, derivatives of the piperidine ring, such as the corresponding 4-piperidone (formed from oxidation of the hydroxyl group), can be readily reduced. The reduction of a 4-piperidone can regenerate the 4-hydroxypiperidine (B117109). This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the steric environment around the carbonyl group, potentially leading to diastereoselective formation of axial or equatorial alcohols. acs.org

Table 2: Summary of Oxidation and Reduction Reactions

Functional GroupReactionReagents/ConditionsProduct(s)
Piperidine RingOxidationHg(OAc)₂, PeroxidesIminium ions, Lactams
Hydroxyl GroupOxidationCrO₃, PCC, Swern Oxidation4-Piperidone derivative
4-PiperidoneReductionNaBH₄, LiAlH₄4-Hydroxypiperidine derivative

Intermolecular Reactions of the Dimethylaminoethyl Side Chain

The dimethylaminoethyl side chain possesses a reactive tertiary amine that can participate in a variety of intermolecular reactions. One of the most common reactions is quaternization, where the nitrogen atom acts as a nucleophile and attacks an alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. This reaction is often quantitative and can be used to modify the properties of the molecule, such as its solubility and biological activity.

The basicity of the dimethylamino group also allows it to participate in acid-base reactions, readily forming salts with various acids. This property is crucial for its behavior in biological systems and for purification purposes. Furthermore, the nitrogen's lone pair can engage in hydrogen bonding with proton donors, influencing the molecule's physical properties and its interactions with other molecules.

While direct C-H functionalization of the ethyl chain is challenging, under specific catalytic conditions, such reactions might be possible, offering a route to further derivatization.

Photochemical Reactivity and Photophysical Properties

N-heterocycles can undergo a variety of photochemical reactions, including photooxidation, photoreduction, and photoisomerization. tandfonline.comrsc.org For instance, saturated N-heterocycles can undergo oxidative dehydrogenation in the presence of a photosensitizer and an electron acceptor. rsc.org It is also conceivable that under certain conditions, photoalkylation could occur, where an alkyl group is introduced onto the piperidine ring or the side chain. acs.orgacs.org

The presence of lone pairs on the nitrogen atoms could lead to the formation of excited-state complexes (exciplexes) with suitable partners. The photophysical properties, such as absorption and emission spectra, quantum yields, and excited-state lifetimes, would be influenced by the solvent polarity and the protonation state of the amine groups. Amino alcohols, in general, are not strongly chromophoric in the UV-visible region unless other functionalities are present. Any significant absorption would likely be in the far-UV region. Their fluorescence properties are also expected to be weak. A comprehensive study would be required to fully characterize the photophysical and photochemical behavior of this specific molecule.

Catalytic Reactivity and Role as a Ligand or Intermediate in Chemical Transformations

The nitrogen atoms in this compound, with their available lone pairs, make it a potential ligand for coordinating with metal centers. As a bidentate or potentially tridentate ligand (involving the hydroxyl group), it could form stable complexes with various transition metals. Such metal complexes could exhibit catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific catalytic properties would depend on the nature of the metal center and the coordination geometry.

In synthetic organic chemistry, 4-hydroxypiperidine derivatives are valuable intermediates for the preparation of a wide array of more complex molecules, particularly pharmaceuticals. chemicalbook.comnih.govchemimpex.com The functional groups of this compound allow for a variety of subsequent chemical modifications. For instance, the hydroxyl group can be a handle for introducing new functionalities or for building more complex scaffolds. The tertiary amine of the piperidine ring can be functionalized, for example, through N-alkylation, to introduce different substituents. researchgate.net This versatility makes it a useful building block in drug discovery and development. nih.govchemimpex.comresearchgate.net

Synthesis and Chemical Exploration of Analogues and Derivatives of 4 2 Dimethylamino Ethyl Piperidin 4 Ol

Modification of the Piperidine (B6355638) Ring Substitution Pattern

The piperidine ring of 4-[2-(Dimethylamino)ethyl]piperidin-4-ol offers multiple sites for substitution, enabling a systematic investigation of structure-property relationships. Modifications have been explored at the nitrogen atom (position 1) and the carbon atoms of the heterocyclic ring (positions 2, 3, 5, and 6).

N-substitution of the piperidine ring is a common strategy to introduce a wide range of functional groups, which can influence the molecule's basicity, lipophilicity, and steric bulk. For instance, the synthesis of N-substituted piperidin-4-ones, which are precursors to 4-hydroxypiperidines, has been achieved through reductive amination reactions. researchgate.net A variety of alkyl, aryl, and aralkyl groups can be introduced at the nitrogen position. google.comnih.gov For example, N-benzyl-4-piperidone can be used as a starting material for the synthesis of 4-arylpiperidines. researchgate.net

Substitution at the carbon atoms of the piperidine ring has also been extensively studied. The introduction of substituents at the C2, C3, C5, and C6 positions can create chiral centers and significantly impact the molecule's conformation and interaction with its environment. Methods for synthesizing substituted piperidines include dearomatization/hydrogenation of fluorinated pyridines to access all-cis-(multi)fluorinated piperidines. nih.gov Diastereoselective synthesis of cis-4-hydroxypiperidines bearing substituents at C2 and C4 has been achieved through aza-Prins cyclization. rsc.org Furthermore, stereoselective approaches have been developed for the synthesis of cis- and trans-2-methyl-4-arylpiperidines. researchgate.net

Position of SubstitutionType of SubstituentSynthetic MethodPotential Impact
N1Alkyl, Aryl, AralkylReductive amination of 4-piperidonesModulation of basicity and lipophilicity
C2, C6Methyl, ArylStereoselective synthesis from substituted pyridinesIntroduction of chirality, conformational restriction
C3, C5FluorineDearomatization/hydrogenation of fluoropyridinesAlteration of electronic properties and metabolic stability
C4Aryl, AlkylAza-Prins cyclization, Addition to 4-piperidonesCreation of quaternary stereocenters

Alterations of the 2-(Dimethylamino)ethyl Side Chain

The 2-(dimethylamino)ethyl side chain at the C4 position is a key feature of the parent molecule, and its modification has been a subject of synthetic exploration. Alterations can include changes to the length of the alkyl chain, substitution on the chain, and modification of the terminal amino group.

Homologation of the ethyl linker to a propyl or butyl chain can be achieved through multi-step synthetic sequences starting from 4-piperidone (B1582916). The nature and length of this linker can influence the spatial relationship between the piperidine ring and the terminal amino group.

The dimethylamino group can be replaced by other secondary or tertiary amines, such as diethylamino, pyrrolidino, or piperidino groups. These modifications can alter the basicity and steric hindrance around the nitrogen atom. For example, a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides has been synthesized and evaluated, showcasing the synthetic accessibility of analogues with different terminal amine functionalities. nih.gov

ModificationExample of AlterationSynthetic ApproachPotential Consequence
Chain LengthPropyl or Butyl linkerMulti-step synthesis from 4-piperidoneAltered spatial orientation of the amino group
Terminal AmineDiethylamino, Pyrrolidino, PiperidinoAlkylation of the corresponding secondary amineModified basicity and steric properties
Substitution on the ChainMethyl or Hydroxyl groupsElaboration of functionalized side chain precursorsIntroduction of new functional groups and stereocenters

Isoelectronic and Isosteric Replacements within the Molecular Scaffold

The piperidine ring can be replaced by other six-membered heterocycles like morpholine (B109124) or piperazine. cambridgemedchemconsulting.com Morpholine introduction can increase the polarity of the ring. cambridgemedchemconsulting.com Piperazine offers two nitrogen atoms for functionalization and can modulate basicity. blumberginstitute.orgnih.gov Bioisosteres for the piperidine ring also include bicyclic systems like 3,8-diazabicyclo[3.2.1]octane, which can mimic the spatial arrangement of substituents. researchgate.netresearchgate.net Spirosystems, such as 2-azaspiro[3.3]heptane, have also been explored as piperidine bioisosteres. cambridgemedchemconsulting.comenamine.net

The hydroxyl group at the C4 position is a key functional group that can be replaced by other groups with similar steric and electronic properties. For instance, a primary amide group has been successfully used as a bioisostere for a phenolic hydroxyl group in a series of diaryl amino piperidine derivatives. nih.gov The dimethylamino group can also be subject to isosteric replacement, for example, by replacing one of the methyl groups with a different alkyl group or incorporating the nitrogen into a small ring system like azetidine. nih.gov

Original MoietyBioisosteric ReplacementRationale for Replacement
Piperidine RingMorpholine, Piperazine, 3,8-Diazabicyclo[3.2.1]octane, 2-Azaspiro[3.3]heptaneModulate polarity, basicity, and explore new chemical space
4-Hydroxyl GroupPrimary Amide, Fluorine, MethoxyAlter hydrogen bonding capacity and electronic properties
Dimethylamino GroupAzetidine, PyrrolidineConstrain conformation and modify basicity

Stereochemical Variations and Their Synthetic Implications

The C4 position of this compound is a pro-chiral center, and the introduction of substituents on the piperidine ring can lead to the formation of multiple stereoisomers. The synthesis of stereochemically pure analogues is crucial for understanding the impact of three-dimensional structure on the molecule's properties.

Numerous stereoselective synthetic methods have been developed for the synthesis of substituted piperidin-4-ols. For example, a modular and diastereoselective one-pot synthesis of piperidin-4-ols has been reported via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This method allows for the synthesis of all-cis isomers with high diastereoselectivity. nih.gov The asymmetric synthesis of chiral piperidine scaffolds is an active area of research, with strategies often relying on chiral auxiliaries or catalysts. researchgate.net

The diastereoselective reduction of substituted 4-piperidones is a common method to obtain specific stereoisomers of 4-hydroxypiperidines. For instance, the reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one with N-selectride yields the corresponding (3S,4R)-alcohol with high diastereoselectivity. acs.org The crystal structures of chiral piperidine derivatives have been determined, confirming the chair conformation of the piperidine ring in many cases. nih.gov

Structure-Chemical Reactivity Relationships of Analogues

The chemical reactivity of this compound analogues is influenced by the electronic and steric effects of the substituents on the piperidine ring and the side chain. Understanding these structure-reactivity relationships is important for predicting the stability and chemical behavior of these compounds.

The piperidine ring itself has been shown to influence the steric-electronic properties of molecules. In a study on piperine, the piperidine ring was found to be related to the chemical stability of the molecule through both steric and electronic effects. researchgate.net Substituents on the piperidine ring can significantly alter its reactivity. For example, the nucleophilic aromatic substitution reactions of pyridinium (B92312) ions with piperidine are influenced by the nature and position of the substituents on the ring. nih.gov Electron-withdrawing groups generally increase the reactivity of the ring towards nucleophiles. rsc.orgnumberanalytics.com

The reactivity of the hydroxyl group at C4 can be modulated by neighboring groups. The N-H and O-H groups in 4-(4-chlorophenyl)piperidin-4-ol (B141385) occupy axial positions in the chair conformation, which can influence their reactivity. researchgate.net The lone pair of electrons on the piperidine nitrogen also plays a crucial role in the reactivity of the molecule, participating in acid-base chemistry and acting as a nucleophile.

Development of Supramolecular Assemblies Incorporating Piperidine Derivatives

The presence of hydrogen bond donors (hydroxyl and N-H groups) and acceptors (nitrogen atoms) in the this compound scaffold makes it a suitable building block for the construction of supramolecular assemblies. These assemblies are held together by non-covalent interactions, primarily hydrogen bonds.

The crystal structures of piperidine and its derivatives often reveal the formation of hydrogen-bonded chains or more complex networks. ed.ac.uk In the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, molecules are linked into a centrosymmetric tetramer through strong O—H⋯N and weak N—H⋯O hydrogen bonds. researchgate.net These tetramers are further joined by hydrogen bonds to form a layered structure. researchgate.net

Piperazine, a close analogue of piperidine, is also widely used in the self-assembly of supramolecular hydrogen-bonded crystalline networks. rsc.orgresearchgate.net The introduction of hydroxyl groups, as in piperazine-1,4-diol, can lead to the formation of distinct 2D hydrogen-bonded layers. rsc.org The ability of piperidine derivatives to form ordered supramolecular structures is of interest in the field of crystal engineering and materials science.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 2 Dimethylamino Ethyl Piperidin 4 Ol

Chromatographic Method Development (e.g., HPLC, GC) for Purity Assessment and Process Control

Chromatographic techniques are central to assessing the purity of chemical compounds and for in-process control during synthesis. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Given the polar nature and low volatility of 4-[2-(Dimethylamino)ethyl]piperidin-4-ol, Reverse-Phase HPLC (RP-HPLC) is the most suitable method for purity assessment. ptfarm.pl Method development involves optimizing separation parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. Due to the basic nature of the amine groups, mobile phase pH control is critical to ensure good peak shape and retention. A common approach involves using a buffered mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

A typical HPLC method for a polar, basic compound like this compound would be developed and optimized as shown in the interactive table below.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its high polarity and low volatility. The presence of the hydroxyl and amine groups can lead to poor peak shape and thermal degradation in the injector or column. Therefore, derivatization is typically required to convert the polar functional groups into less polar, more volatile moieties. nih.gov Common derivatization techniques include silylation or acylation. nih.gov Once derivatized, the compound can be analyzed on a standard non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) with Flame Ionization Detection (FID) for purity assessment. unodc.org

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Structural Confirmation

Hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry (MS), are indispensable for identifying unknown impurities and confirming the structure of the main compound. ijprajournal.comsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for impurity profiling of non-volatile compounds. chimia.ch An HPLC method similar to the one described above can be directly coupled to a mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization source for polar molecules like this compound, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. The high-resolution mass accuracy of modern instruments allows for the determination of elemental composition for both the parent compound and its impurities. researchgate.net Tandem MS (MS/MS) experiments can be performed to fragment the ions, providing structural information that helps in the definitive identification of impurities. nih.gov

Table 2: Predicted LC-MS Data for this compound (C₉H₂₀N₂O)

Data sourced from PubChem predictions. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or for the main compound after derivatization, GC-MS provides excellent separation and structural information. researchgate.net Electron Ionization (EI) is a common technique that generates a reproducible fragmentation pattern, creating a "fingerprint" of the molecule that can be compared against spectral libraries for identification. researchgate.net This is highly effective for identifying known impurities or confirming the structure of derivatized this compound.

Spectrophotometric Techniques for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible range. The quantification is based on Beer's Law, which states a direct relationship between absorbance and concentration.

For this compound, direct UV spectrophotometry is of limited use for quantification. The molecule lacks a significant chromophore, meaning it does not absorb light strongly in the typical UV range (220-400 nm). Its absorbance would be weak and at a low wavelength (around 200-215 nm), making the method prone to interference from common solvents and impurities.

To overcome this limitation, a derivatization reaction can be employed to attach a chromophoric group to the molecule. For instance, the secondary amine of the piperidine (B6355638) ring or the tertiary amine could potentially be reacted with a reagent to produce a colored or UV-active complex. The absorbance of this derivative can then be measured at its specific λ_max for quantification. researchgate.net The method would require careful validation to ensure the derivatization reaction is reproducible and complete.

Table 3: Example of a Calibration Curve for a Derivatized Analyte

Development of Reference Standards and Analytical Method Validation for Chemical Research

Development of Reference Standards: A chemical reference standard is a highly purified and well-characterized material used as a benchmark for analytical purposes. purisys.com The development of a reference standard for this compound involves:

Synthesis and Purification: The compound is synthesized and then purified to the highest possible degree, often using techniques like recrystallization or preparative chromatography.

Comprehensive Characterization: The identity and structure of the purified compound are unequivocally confirmed using a battery of tests, including NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis.

Purity Assignment: The purity of the reference standard is determined using a mass balance approach, which involves quantifying the main component by a primary method (like HPLC) and subtracting the amounts of all identified impurities (e.g., organic impurities, water content, residual solvents, inorganic residues). usp.org

Analytical Method Validation: Any analytical method developed for the analysis of this compound must be validated to ensure it is suitable for its intended purpose. wjarr.com Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific compound. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are outlined below. ashdin.comdcvmn.org

Table 4: Key Parameters for Analytical Method Validation

Theoretical Applications in Materials Science and Optoelectronics

Investigation of Non-linear Optical (NLO) Properties of 4-[2-(Dimethylamino)ethyl]piperidin-4-ol Derivatives

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical data processing, storage, and sensors. The NLO response of a material is intrinsically linked to its molecular structure, particularly the presence of π-conjugated systems and asymmetric charge distribution. Organic compounds, especially those with donor-π-acceptor motifs, have shown significant promise in this domain.

While this compound itself lacks a conventional π-conjugated system, its derivatives can be strategically designed to exhibit significant NLO properties. The piperidine (B6355638) ring can act as a structural scaffold, while the dimethylamino group can serve as an electron donor. By introducing electron-accepting groups and π-conjugated linkers to the piperidine skeleton, it is possible to create molecules with substantial first hyperpolarizability (β) and second-order NLO susceptibility (χ⁽²⁾).

Theoretical studies on related piperidone derivatives have demonstrated the potential of this heterocyclic system in NLO applications. For instance, density functional theory (DFT) calculations on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have shown that these molecules possess large first hyperpolarizability values, indicating their potential for NLO activity. researchgate.net The key to inducing NLO properties lies in the intramolecular charge transfer from the donor to the acceptor through a π-bridge.

The design of NLO-active derivatives of this compound could involve the following strategies:

Introduction of Arylidene Groups: Similar to the studied piperidones, the introduction of arylidene groups at the 3- and 5-positions of the piperidine ring could create a conjugated system.

Functionalization of the Hydroxyl Group: The hydroxyl group at the 4-position can be functionalized with chromophores known for their NLO properties.

Formation of Piperidinium (B107235) Salts: The formation of piperidinium ionic liquids with anions possessing extended π-systems has been shown to enhance NLO responses. mdpi.com

The following table summarizes the theoretically calculated NLO properties of some related piperidine and other organic derivatives, illustrating the potential for designing NLO materials based on the this compound scaffold.

Compound ClassKey Structural FeaturesCalculated First Hyperpolarizability (β₀)Reference
Piperidinium Ionic Liquidsπ-conjugation in the anion, non-covalent interactions2400.72 - 2722.63 au mdpi.com
3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidonesDonor-π-Acceptor systemLarger in magnitude than standard compounds researchgate.net
Pyrimidine (B1678525) DerivativePush-pull molecule with pyrimidine coreSignificant enhancement in crystalline environment nih.gov

It is important to note that the crystalline environment can significantly enhance the NLO behavior of molecules. nih.gov Therefore, studies on the crystal engineering of this compound derivatives are crucial for maximizing their NLO potential.

Potential in Organic Electronics and Advanced Material Design

Organic electronics is a rapidly growing field that utilizes organic materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.net The performance of these devices is highly dependent on the molecular structure and packing of the organic materials used. The this compound scaffold offers several features that could be beneficial in the design of materials for organic electronics.

The presence of the dimethylamino group, a known electron-donating moiety, can be exploited in the design of p-type organic semiconductors. Furthermore, the saturated piperidine ring can provide synthetic flexibility and control over the three-dimensional structure of the molecule, which is crucial for influencing thin-film morphology and charge transport properties.

Potential applications of this compound derivatives in organic electronics include:

Hole-Transporting Materials (HTMs) in OLEDs and OPVs: By incorporating appropriate aromatic moieties, derivatives of this compound could be designed to have suitable HOMO energy levels for efficient hole injection and transport.

Host Materials in Phosphorescent OLEDs: The saturated piperidine core could be part of a larger molecular structure designed to have a high triplet energy, making it a suitable host for phosphorescent emitters.

Building Blocks for Conducting Polymers: The difunctional nature of the parent compound (secondary amine and hydroxyl group) allows for its incorporation into polymeric structures.

The development of new organic semiconductors is a key driver for the advancement of organic electronics. researchgate.net The versatility of the piperidine scaffold allows for the synthesis of a wide range of derivatives with tunable electronic properties.

Studies on Crystal Engineering for Designed Material Properties

Crystal engineering is the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. The solid-state packing of molecules can have a profound impact on their physical properties, including their optical and electronic characteristics. For derivatives of this compound, controlling the crystal structure would be paramount to realizing their potential in materials science.

The presence of a hydroxyl group and two amino groups in this compound provides opportunities for strong hydrogen bonding, which can be a powerful tool for directing crystal packing. The synthesis and crystallization of piperidin-4-one derivatives, which are structurally related, have been reviewed, highlighting the importance of crystallization techniques in obtaining high-quality single crystals. chemrevlett.com

Key aspects of crystal engineering that would be relevant for this compound derivatives include:

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different properties. A thorough investigation of the crystallization conditions would be necessary to identify and control polymorphism.

Co-crystallization: The formation of co-crystals with other molecules can be used to fine-tune the crystal packing and introduce new functionalities.

Supramolecular Assembly: The hydrogen bonding capabilities of the molecule can be utilized to create well-defined supramolecular architectures in the solid state.

The crystal structures of several piperidine analogues have been determined, revealing the conformational flexibility of the piperidine ring and the various intermolecular interactions that govern their packing. researchgate.netnih.gov This existing knowledge provides a solid foundation for the rational design of crystalline materials based on this compound.

Future Research Directions and Unexplored Chemical Facets of 4 2 Dimethylamino Ethyl Piperidin 4 Ol

Novel Synthetic Routes to Complex Architectures

Modern organic synthesis continually seeks efficiency through methods that build molecular complexity in fewer steps. While classical methods for piperidine (B6355638) synthesis exist, future research on 4-[2-(Dimethylamino)ethyl]piperidin-4-ol could focus on developing more sophisticated and efficient synthetic pathways to complex molecular architectures.

Current strategies for synthesizing substituted piperidines often involve multi-step processes, including the hydrogenation of pyridine (B92270) precursors or various cyclization reactions. nih.gov Future approaches could leverage cascade reactions, which combine multiple bond-forming events in a single operation. For instance, a cascade aza-Cope/aza-Prins cyclization could potentially construct the core piperidine-4-ol structure with appended side chains in a highly controlled manner. researchgate.net Another avenue is the use of multi-component reactions (MCRs), which offer significant advantages by combining three or more reactants in one pot, thereby reducing waste and simplifying procedures. nih.gov

Furthermore, the concept of late-stage functionalization could be applied to the existing this compound skeleton. This strategy, which involves modifying a complex molecule in the final stages of a synthesis, is invaluable for creating libraries of analogues for screening. acs.org Research could explore the selective functionalization of the C-H bonds alpha to the piperidine nitrogen to introduce new substituents, thereby expanding the chemical space accessible from this core structure. acs.org

Proposed Synthetic StrategyDescriptionPotential Advantage
Cascade Reactions A sequence of intramolecular reactions (e.g., aza-Cope/aza-Prins) where the first reaction generates the substrate for the second, allowing for rapid construction of polycyclic systems. researchgate.netHigh atom economy, stereocontrol, and rapid increase in molecular complexity.
Multi-Component Reactions (MCRs) One-pot reactions where three or more starting materials react to form a product containing the majority of the atoms from the reactants. nih.govOperational simplicity, reduced synthesis time, and potential for library generation.
Late-Stage C-H Functionalization Direct modification of C-H bonds on the pre-formed piperidine ring to introduce new functional groups or build more complex structures. acs.orgEfficient diversification of a core scaffold without de novo synthesis, ideal for creating analogues.
[4+2] Cycloaddition Organocatalytic or metal-catalyzed annulation reactions to form the six-membered piperidine ring with high regio- and enantioselectivity. nih.govAccess to enantiomerically enriched piperidine derivatives.

Advanced Spectroscopic Probes for Dynamic Conformational Studies

While standard NMR and X-ray crystallography provide static pictures of the dominant conformation, the molecule is dynamic in solution, existing as an equilibrium of various conformers. nih.govresearchgate.net Understanding these dynamics is crucial for predicting molecular interactions. Future research should employ advanced spectroscopic techniques to probe these dynamic states.

Advanced multidimensional NMR techniques, combined with Density Functional Theory (DFT) calculations, can provide detailed insights into the energy landscape, rotational barriers, and the relative populations of different conformers in solution. nih.govresearchgate.net Furthermore, techniques from biophysics, such as Fluorescence Correlation Spectroscopy (FCS), could be adapted. nih.gov By attaching a fluorescent probe to the molecule, FCS could potentially monitor conformational fluctuations in real-time, providing a powerful tool for studying how the molecule's shape changes in different environments or upon binding to a target. nih.govacs.org

Spectroscopic TechniqueInformation GainedRelevance to the Compound
Multidimensional NMR Provides detailed information on through-bond and through-space atomic connectivity, allowing for the determination of relative stereochemistry and dominant solution-state conformations. researchgate.netElucidating the preferred axial/equatorial orientation of substituents and the overall chair or boat conformation of the piperidine ring.
DFT Computational Analysis Calculates the relative energies of different possible conformers (e.g., chair, twist-boat), predicting the most stable structures and the energy barriers for interconversion. nih.govMapping the conformational energy landscape to understand the dynamic equilibrium between different shapes.
Fluorescence Correlation Spectroscopy (FCS) Measures fluctuations in fluorescence intensity to determine the diffusion coefficient and concentration of fluorescently-labeled molecules, which can be sensitive to conformational changes. nih.govPotentially tracking conformational dynamics of a fluorescently-tagged derivative of the compound in solution or upon interaction with other molecules.

High-Throughput Computational Screening for Chemical Applications

High-throughput computational screening (HTCS) has become an indispensable tool for accelerating the discovery of new materials and therapeutic agents. rsc.orgresearchgate.net By evaluating vast virtual libraries of compounds against computational models of proteins or material properties, HTCS can identify promising candidates for synthesis and experimental testing. rsc.org Given its structural features, this compound is an excellent starting point for such in silico exploration.

A future research program could involve the creation of a virtual library of derivatives of this compound. This would be achieved by computationally adding a variety of substituents at different positions on the molecule. This library could then be screened against numerous targets. For example, in drug discovery, molecular docking simulations could predict the binding affinity of these derivatives to the active sites of various enzymes or receptors. rsc.orgnih.govnih.gov In materials science, computational models could predict the ability of these compounds to self-assemble, coordinate with metal ions, or function as components in novel polymers. researchgate.net This computational-first approach saves significant time and resources by prioritizing the most promising molecules for synthesis.

Step in HTCS WorkflowDescriptionExample Application
1. Virtual Library Generation Computationally create a large set of derivatives based on the core structure of this compound.Add various alkyl, aryl, and functional groups to the piperidine nitrogen and hydroxyl group.
2. Target Selection & Preparation Identify and prepare a computational model of a biological target (e.g., a protein crystal structure) or a material property to be evaluated. nih.govUse the crystal structure of a specific kinase to screen for potential inhibitors.
3. Molecular Docking/Screening Use software to predict the binding mode and estimate the binding affinity of each molecule in the virtual library to the selected target. nih.govDock the library of derivatives into the kinase active site and score their interactions.
4. Hit Identification & Prioritization Analyze the screening results to identify "hits"—compounds with high predicted affinity or desired properties—and prioritize them for experimental validation.Select the top 20 derivatives with the best docking scores for synthesis and in vitro testing.

Exploration of Organocatalytic Roles for Piperidine Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. Piperidine itself is a well-known organocatalyst, frequently used to promote reactions such as Knoevenagel condensations and Michael additions. researchgate.netacs.org The catalytic activity stems from the basicity and nucleophilicity of the secondary amine.

The structure of this compound, which contains two basic nitrogen centers (the piperidine nitrogen and the side-chain dimethylamino group) and a hydroxyl group, makes it an intriguing candidate for exploration as an organocatalyst. These functional groups could act synergistically to activate substrates. For example, one nitrogen could act as a Brønsted base to deprotonate a substrate, while the hydroxyl group could act as a hydrogen bond donor to orient another reactant, facilitating a bifunctional catalytic mechanism.

Future research could involve screening this compound and its derivatives for catalytic activity in a range of classic organocatalytic transformations. nih.gov This exploration could uncover novel catalytic capabilities and lead to the development of new, efficient, and metal-free synthetic methods. The presence of multiple functional groups offers the potential for tuning the catalyst's reactivity and selectivity through simple chemical modifications.

Potential Organocatalytic ReactionPlausible Role of the Piperidine Derivative
Michael Addition The basic piperidine or dimethylamino nitrogen could deprotonate a carbon acid (e.g., a malonate) to generate a nucleophilic enolate. researchgate.netacs.org
Knoevenagel Condensation Acting as a base to facilitate the condensation between an aldehyde or ketone and an active methylene (B1212753) compound.
Aldol Reaction The amine could react with a ketone to form an enamine intermediate, which then acts as a nucleophile.
Cascade Reactions The multiple functional groups could potentially orchestrate a sequence of reactions, acting as a bifunctional or even trifunctional catalyst. researchgate.net

Q & A

Basic: What are the key considerations in designing synthetic routes for 4-[2-(Dimethylamino)ethyl]piperidin-4-ol?

Methodological Answer:
Synthetic design should prioritize reagent compatibility, reaction efficiency, and scalability. Key steps include:

  • Starting Materials : Piperidine derivatives and dimethylaminoethyl reagents, as seen in analogous syntheses of 4-((Dimethylamino)methyl)piperidin-4-ol .
  • Reaction Conditions : Optimize temperature (e.g., 60–80°C) and solvent systems (e.g., ethanol/methanol) to enhance nucleophilic substitution efficiency. Catalysts like palladium or platinum may improve yield in industrial settings .
  • Green Chemistry : Consider deep eutectic solvents or continuous flow reactors to reduce waste and energy use, as demonstrated in piperidine derivative syntheses .
  • Purification : Use chromatography or recrystallization to isolate the hydroxylated product.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify substitution patterns (e.g., dimethylaminoethyl group at C4) and confirm hydroxyl presence via broad ~1.5 ppm signals.
  • Mass Spectrometry : High-resolution MS validates molecular formula (C9_9H20_{20}N2_2O) and fragmentation patterns.
  • IR Spectroscopy : Detect O–H stretching (~3200–3600 cm1^{-1}) and tertiary amine vibrations (~2800 cm1^{-1}).
    Cross-referencing with PubChem data ensures consistency with known analogs .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data between this compound and its analogs?

Methodological Answer:

  • Comparative Analysis : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) and assess binding to targets like dopamine transporters (DAT) or CCR5 receptors. For example, 4-(3-Methylphenyl)piperidin-4-ol shows DAT inhibition, while para-substituted analogs exhibit altered activity .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets. Validate with in vitro assays (e.g., radioligand binding).
  • Data Normalization : Control for variables like assay conditions (pH, temperature) and cell lines to isolate structural effects .

Advanced: What computational strategies predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • QSAR Models : Train models using PubChem datasets to correlate logP, polar surface area, and hydrogen-bonding capacity with absorption/BBB penetration .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability via free-energy calculations (e.g., umbrella sampling).
  • ADMET Prediction Tools : SwissADME or ADMETlab 2.0 estimate bioavailability, CYP inhibition, and toxicity. For example, dimethylamino groups may enhance solubility but increase P-gp substrate risk .

Advanced: How can researchers optimize experimental design for high-throughput screening (HTS) of this compound derivatives?

Methodological Answer:

  • Factorial Design : Use Design of Experiments (DoE) to test variables (e.g., concentration, incubation time) and minimize runs.
  • Automated Synthesis : Employ robotic platforms for parallel synthesis, as seen in industrial-scale piperidine production .
  • Data Analysis : Apply machine learning (e.g., random forests) to prioritize hits based on bioactivity and synthetic feasibility .

Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Reaction Scaling : Transition from batch to continuous flow reactors to maintain yield (>80%) and purity (>95%) .
  • Byproduct Management : Use inline IR spectroscopy to monitor intermediates and optimize quenching steps.
  • Cost-Efficiency : Source low-cost dimethylaminoethyl precursors and recycle solvents (e.g., ethanol) via distillation .

Advanced: How do steric and electronic effects of the dimethylaminoethyl group influence the compound’s reactivity in derivatization reactions?

Methodological Answer:

  • Steric Effects : The bulky dimethylamino group may hinder nucleophilic attack at C4, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Electronic Effects : The electron-donating dimethylamino group increases electron density at the piperidine nitrogen, enhancing electrophilic substitution at the hydroxyl position.
  • Case Study : In analogs like 4-[(Piperidin-1-yl)methyl]piperidin-4-ol, similar groups facilitate CCR5 receptor binding via charge-charge interactions .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (GHS H335).
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.